N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran core with an amine derivative.
Functionalization of the Thiophene Ring: The thiophene ring can be functionalized through oxidation reactions to introduce the dioxido group.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form the dioxido group.
Substitution: The benzofuran core can undergo substitution reactions to introduce various functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield the dioxido derivative, while substitution reactions can introduce various functional groups to the benzofuran core.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often studied for their potential as therapeutic agents, including anti-inflammatory and anticancer activities.
Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: The compound may have applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYBENZYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the thiophene ring and dioxido group.
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the methoxybenzyl group.
Uniqueness
The unique combination of the dioxido thiophene ring, methoxybenzyl group, and benzofuran carboxamide core makes “N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE” distinct. This structural uniqueness may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C24H27NO5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO5S/c1-15-10-21-17(3)23(30-22(21)11-16(15)2)24(26)25(19-8-9-31(27,28)14-19)13-18-6-5-7-20(12-18)29-4/h5-7,10-12,19H,8-9,13-14H2,1-4H3 |
InChI Key |
SPZAGIZRBDIOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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